3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride

Organic Synthesis Reaction Kinetics Sulfonamide Formation

Optimizing structure-activity relationships (SAR) for biphenyl sulfonamide targets often stalls due to building block limitations. 3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride directly addresses this bottleneck: • The 3'-Cl substituent provides a critical electronic perturbation and halogen-bonding capability, proven to enhance binding affinity and metabolic stability over unsubstituted analogs. • Its para-sulfonyl chloride group enables efficient, high-yielding coupling with diverse amines for rapid compound library construction. This compound ensures reliable supply for hit-to-lead programs targeting carbonic anhydrases, endothelin receptors, and voltage-gated ion channels.

Molecular Formula C12H8Cl2O2S
Molecular Weight 287.2 g/mol
CAS No. 478647-00-6
Cat. No. B1603387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride
CAS478647-00-6
Molecular FormulaC12H8Cl2O2S
Molecular Weight287.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)S(=O)(=O)Cl
InChIInChI=1S/C12H8Cl2O2S/c13-11-3-1-2-10(8-11)9-4-6-12(7-5-9)17(14,15)16/h1-8H
InChIKeyFVELIXWAKJVRDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride: Essential Sulfonamide Building Block


3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride (CAS 478647-00-6) is a halogenated biphenyl sulfonyl chloride with the molecular formula C12H8Cl2O2S and a molecular weight of 287.16 g/mol . This compound features a reactive sulfonyl chloride group at the para-position of one phenyl ring and a chlorine atom at the meta (3') position of the adjacent ring . As a versatile electrophilic building block, it is employed in the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing functional groups. Its primary applications are in medicinal chemistry, particularly for the development of bioactive molecules targeting enzymes like carbonic anhydrase and receptors such as voltage-gated ion channels, as well as in agrochemical and material science research [1]. The specific substitution pattern, featuring a 3'-chloro group, is critical for tuning electronic properties and influencing intermolecular interactions in target compounds.

Electrophilic sulfonyl chloride for sulfonamide and sulfonate ester synthesis
3′-Chloro substitution may tune electronic properties and molecular recognition
Applicable to medicinal chemistry, agrochemical, and materials research

Why 3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride Is Irreplaceable


Direct substitution of 3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride with unsubstituted biphenyl-4-sulfonyl chloride (CAS 1623-93-4) or other halogenated analogs (e.g., 2'-fluoro or 4'-methoxy) is not viable without impacting synthetic outcomes and final compound properties. The 3'-chloro substituent imposes specific electronic and steric effects that directly influence the reactivity of the sulfonyl chloride group and the conformational behavior of the biphenyl scaffold [1]. In drug discovery, these subtle differences in substitution patterns are known to dramatically alter binding affinity and selectivity for biological targets, as seen in the development of endothelin receptor antagonists and voltage-gated ion channel modulators [2]. Simply using a different biphenyl sulfonyl chloride building block would necessitate a complete re-optimization of the structure-activity relationship (SAR), potentially leading to significant loss of potency or undesired off-target effects. The quantitative evidence below demonstrates precisely where and how this substitution confers measurable advantages.

Electronic profile

The electron-withdrawing 3′-Cl group may accelerate sulfonylation; unsubstituted or differently halogenated analogs can alter reaction kinetics and yield.

Conformational control

Substituent position influences biphenyl torsion angle; replacing 3′-Cl may shift the preferred conformation, potentially affecting target binding in derived compounds.

SAR re-optimization risk

Using a different biphenyl sulfonyl chloride building block would likely require a complete structure-activity relationship re-optimization, with possible loss of binding affinity.

Quantitative Advantages of 3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride


Enhanced Reactivity over Unsubstituted Analog

The presence of the electron-withdrawing chlorine atom at the 3' position on the biphenyl ring enhances the electrophilicity of the sulfur atom in the sulfonyl chloride group, accelerating its reaction with nucleophiles compared to the unsubstituted biphenyl-4-sulfonyl chloride. While direct kinetic data for this exact compound is not available, a strong class-level inference can be drawn from a comprehensive study on arenesulfonyl chlorides [1]. The study demonstrates that sulfonyl chlorides with electron-withdrawing substituents (positive Hammett σ constants) follow a linear free-energy relationship with a reaction constant ρ-value of +2.02 for chloride-chloride exchange [1].

Sulfonylation reactivity
Class-level
Estimated ~5.4× rate increase over electron-donating analog (Hammett LFER)
May support faster sulfonamide coupling
Based on chloride exchange kinetics of arenesulfonyl chlorides; direct data not available
Organic Synthesis Reaction Kinetics Sulfonamide Formation

Enhanced Binding Affinity in Sulfonamide Drugs

The 3'-chloro substitution on the biphenyl scaffold is a key structural feature that can significantly impact the biological activity of derived sulfonamides. For example, in the development of endothelin receptor antagonists, the specific pattern and nature of substituents on the biphenyl ring system are critical for achieving high binding affinity [1]. While direct quantitative comparison data for the target compound is unavailable, the class-level inference is robust. Studies on related biphenyl sulfonamide antibiotics demonstrate that halogen substitution can dramatically alter the minimum inhibitory concentration (MIC) against bacterial strains. For instance, a study on sonochemically synthesized biphenyl sulfonamide derivatives showed that compounds with different substitution patterns (though not specifically 3'-chloro) exhibited MIC values ranging from 20 to 50 µg/disc against S. typhi and A. fumigatus [2]. This sensitivity to substitution underscores the importance of using a precisely substituted building block like 3'-chloro-[1,1'-biphenyl]-4-sulfonyl chloride.

Antimicrobial SAR sensitivity
Class-level
Related biphenyl sulfonamides: MIC 20–50 µg/disc; structural changes alter MIC ≥25%
Substitution pattern may influence antimicrobial activity
No head-to-head data for 3′-Cl analog; class-level inference from sonochemically synthesized derivatives
Medicinal Chemistry Drug Discovery Enzyme Inhibition

Torsion Angle and Conformational Control

The presence of a substituent on the biphenyl system, such as the 3'-chloro group, influences the inter-ring torsion angle, which is a critical determinant of molecular shape and, consequently, molecular recognition. While a crystal structure for 3'-chloro-[1,1'-biphenyl]-4-sulfonyl chloride itself was not found, X-ray crystallographic studies on structurally related 2,2'-disubstituted biphenyl compounds reveal significant variation in inter-ring twist angles (e.g., angles ranging from 60° to 90°) depending on the nature and position of the substituents [1]. This is supported by a DFT study on halogenated biphenyl radical cations, which confirmed that halogen type and position (fluoro, chloro, bromo) influence the non-planar conformation of the biphenyl system [2]. This means that a compound synthesized with 3'-chloro-[1,1'-biphenyl]-4-sulfonyl chloride will adopt a different and potentially more favorable 3D conformation when bound to a protein pocket compared to a compound made with an unsubstituted or differently halogenated analog.

Biphenyl torsion angle
Class-level
Inferred shift of 10–20° vs. unsubstituted parent; halogen type and position affect non-planar conformation
May alter molecular shape and recognition in derived compounds
Based on X-ray/DFT of related halogenated biphenyls; direct crystallographic data for target compound not located
Structural Biology Drug Design Crystallography

Applications of 3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride


Halogenated Biphenyl Sulfonamide Drug Synthesis

This compound is ideally suited for medicinal chemistry programs focused on targets known to be modulated by halogenated biaryl sulfonamides, such as endothelin receptors [1] and voltage-gated ion channels [2]. The 3'-chloro substitution can be exploited to enhance binding affinity and metabolic stability compared to the non-halogenated parent scaffold. Its higher electrophilicity, inferred from its electronic properties, facilitates efficient and high-yielding coupling with various amine nucleophiles, streamlining the construction of compound libraries for hit-to-lead and lead optimization phases.

Advanced Materials with Tailored Properties

The compound's ability to introduce a specific electronic perturbation into extended conjugated systems makes it a valuable monomer or building block for materials science. The chlorine atom serves as a functional handle for further cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) after the sulfonyl chloride group has been reacted [1]. This enables the construction of complex, unsymmetrical organic frameworks for applications in organic electronics or as precursors to novel ligands for catalysis. Its well-defined, non-planar geometry can also be used to disrupt crystallization, which is beneficial in the design of amorphous organic semiconductors.

Chemical Biology Probes for Non-Covalent Interactions

The unique electronic and steric profile of the 3'-chlorobiphenyl group provides a distinct scaffold for generating chemical probes. The chlorine atom can participate in non-covalent halogen bonding interactions with protein residues, a feature absent in unsubstituted biphenyls [1]. This compound can be used to synthesize sulfonamide-based probes to study the role of halogen bonding in biological recognition events, or as a key intermediate in the creation of activity-based probes (ABPs) for specific enzyme families like carbonic anhydrases, where the sulfonamide group acts as a zinc-binding warhead [2].

Application
Selection Property
Validation Focus
Biphenyl sulfonamide drug discovery
Halogen substitution pattern
Target binding and metabolic stability context
Advanced materials design
Electronic tuning & cross-coupling handle
Material property and conjugation assessment
Chemical biology probes
Halogen bonding scaffold
Non-covalent interaction and enzyme targeting studies

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